molecular formula C17H21N5O4 B10938302 3-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10938302
M. Wt: 359.4 g/mol
InChI Key: ZRMDTSPHWAHCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[({1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a unique bicyclic structure fused with pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are synthesized through cycloaddition reactions involving hydrazines and α,β-unsaturated carbonyl compounds . The subsequent steps involve the formation of the bicyclic structure through intramolecular cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[({1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[({1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s pyrazole moieties are known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The bicyclic structure enhances the compound’s stability and bioavailability, making it a promising candidate for further research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[({1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID stands out due to its unique bicyclic structure fused with pyrazole moieties, which imparts distinct chemical and biological properties. This compound’s stability, bioavailability, and potential for diverse applications make it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C17H21N5O4

Molecular Weight

359.4 g/mol

IUPAC Name

3-[[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C17H21N5O4/c1-2-21-7-10(5-18-21)8-22-9-11(6-19-22)20-16(23)14-12-3-4-13(26-12)15(14)17(24)25/h5-7,9,12-15H,2-4,8H2,1H3,(H,20,23)(H,24,25)

InChI Key

ZRMDTSPHWAHCDG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN2C=C(C=N2)NC(=O)C3C4CCC(C3C(=O)O)O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.